1-Benzyl-4-(3-chloropropyl)piperazine

Description

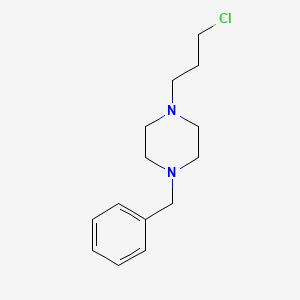

1-Benzyl-4-(3-chloropropyl)piperazine is a piperazine derivative featuring a benzyl group attached to one nitrogen atom and a 3-chloropropyl chain on the other. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing antidepressants, anticancer agents, and ligands for serotonin receptors. Its synthesis typically involves alkylation of piperazine precursors with substituted benzyl halides and chlorinated alkylating agents. For example, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, a closely related analogue, is synthesized via condensation of bis-(2-chloroethyl)amine with 3-chloroaniline, followed by alkylation with 1-bromo-3-chloropropane . Microwave-assisted methods have also been employed to enhance reaction efficiency, achieving yields up to 88% in 40 seconds compared to conventional 60% yields over 7 hours .

Properties

CAS No. |

23145-99-5 |

|---|---|

Molecular Formula |

C14H21ClN2 |

Molecular Weight |

252.78 g/mol |

IUPAC Name |

1-benzyl-4-(3-chloropropyl)piperazine |

InChI |

InChI=1S/C14H21ClN2/c15-7-4-8-16-9-11-17(12-10-16)13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2 |

InChI Key |

XOSNEZPIANDZMR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CCCCl)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-chloropropyl)piperazine can be synthesized through a multi-step process. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 1,3-dichloropropane to yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or chloroform and may require heating to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-chloropropyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products:

Substitution Reactions: Products include various substituted piperazines with different functional groups.

Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.

Reduction Reactions: Products include reduced amines or other hydrogenated derivatives.

Scientific Research Applications

1-Benzyl-4-(3-chloropropyl)piperazine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives and other heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

Industry: It is used in the production of various industrial chemicals and as a precursor in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(3-chloropropyl)piperazine involves its interaction with neurotransmitter systems in the brain. It is believed to act on serotonergic and dopaminergic receptors, similar to other piperazine derivatives. The compound may increase the release of serotonin and dopamine, leading to its stimulant effects . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The nature of the aromatic substituent significantly impacts biological activity and synthetic pathways:

Key Findings :

Alkyl Chain Modifications

Variations in the alkyl chain length and halogenation influence reactivity and pharmacokinetics:

Key Findings :

- Chloropropyl vs. Chloroethyl : The 3-chloropropyl chain provides greater conformational flexibility, facilitating interactions with enzymatic active sites in anticancer agents . In contrast, 2-chloroethyl derivatives are rigid, favoring selective binding to dopamine transporters .

- Halogen Effects : Chlorine’s electronegativity enhances metabolic stability, while fluorine substitution is used in PET tracers due to its isotopic properties .

Key Findings :

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.